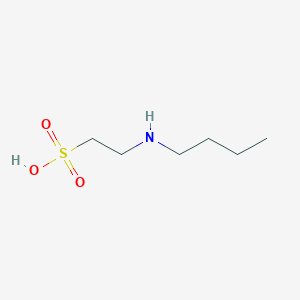
Platinum difluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Platinum difluoride (PtF2) is a chemical compound that has been the subject of extensive research due to its unique properties and potential applications in various fields. It is a highly reactive and unstable compound that has been synthesized through various methods.
Applications De Recherche Scientifique
Platinum difluoride has been the subject of extensive research due to its potential applications in various fields. It has been studied for its use in catalysis, as a potential anti-cancer agent, and as a potential material for superconductors. In catalysis, platinum difluoride has been shown to be an effective catalyst for various reactions, including the oxidation of alkanes and alkenes. In anti-cancer research, platinum difluoride has been shown to inhibit the growth of cancer cells in vitro. In superconductor research, platinum difluoride has been studied for its potential use as a material for high-temperature superconductors.
Mécanisme D'action
The mechanism of action of platinum difluoride is not fully understood. However, it is believed that it interacts with biological molecules, such as DNA and proteins, through the formation of covalent bonds. This interaction can lead to the inhibition of cellular processes, such as DNA replication and protein synthesis.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of platinum difluoride are not fully understood. However, it has been shown to have cytotoxic effects on cancer cells in vitro. It has also been shown to have potential neurotoxic effects in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using platinum difluoride in lab experiments include its high reactivity and potential applications in catalysis, anti-cancer research, and superconductor research. However, its high reactivity also makes it difficult to handle and requires specialized equipment and expertise. Additionally, its potential neurotoxic effects make it unsuitable for use in certain experiments.
Orientations Futures
There are several future directions for research on platinum difluoride. One area of research is the development of safer and more efficient synthesis methods. Another area of research is the exploration of its potential applications in catalysis, anti-cancer research, and superconductor research. Additionally, further research is needed to fully understand its mechanism of action and its biochemical and physiological effects.
Méthodes De Synthèse
Platinum difluoride can be synthesized through various methods, including the reaction of platinum powder with fluorine gas, the reaction of platinum(II) chloride with fluorine gas, and the reaction of platinum(IV) fluoride with hydrogen fluoride. However, these methods are highly dangerous and require specialized equipment and expertise.
Propriétés
Numéro CAS |
18820-56-9 |
|---|---|
Nom du produit |
Platinum difluoride |
Formule moléculaire |
F2Pt |
Poids moléculaire |
233.08 g/mol |
Nom IUPAC |
difluoroplatinum |
InChI |
InChI=1S/2FH.Pt/h2*1H;/q;;+2/p-2 |
Clé InChI |
FXGFZZYDXMUETH-UHFFFAOYSA-L |
SMILES |
F[Pt]F |
SMILES canonique |
F[Pt]F |
Autres numéros CAS |
18820-56-9 |
Synonymes |
difluoroplatinum |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-cyclopentyl-N,N-dimethyltriazolo[4,5-d]pyrimidin-7-amine](/img/structure/B97719.png)
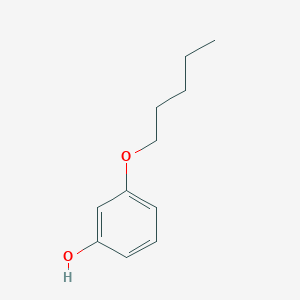
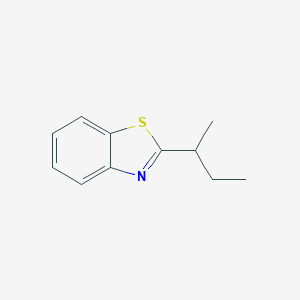
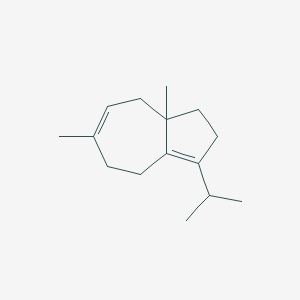
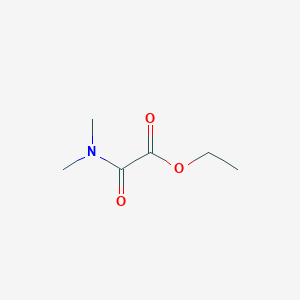
![2,5-dichloro-4-[4-[[5-[[4-chloro-6-(4-sulfoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonic acid](/img/structure/B97731.png)
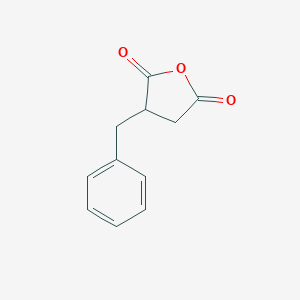
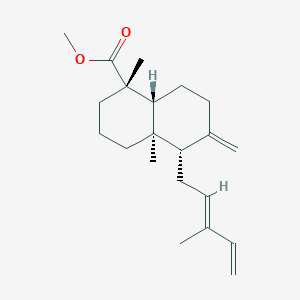
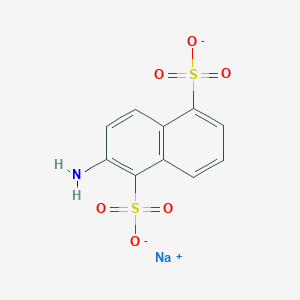
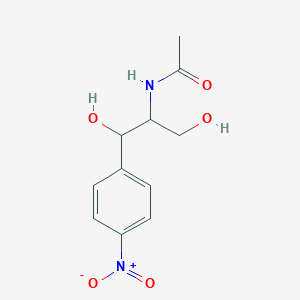
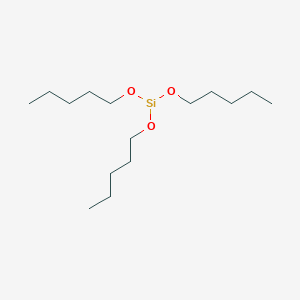
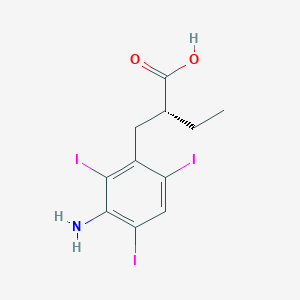
![Ethyl 6-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B97744.png)
